molecular formula C8H14N4S B1413505 (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 2031260-45-2

(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1413505
CAS RN: 2031260-45-2
M. Wt: 198.29 g/mol
InChI Key: MVXWIXXBLVVDAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(tetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride” is represented by the linear formula C6H14CLNS . The InChI key for this compound is DREBXEFIPXBLAP-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

The compound (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine, due to its structural features, is part of a broader group of chemicals involved in various synthesis and chemical reaction studies. For instance, it shares similarities with compounds studied for their synthesis through 1,3-dipolar cycloaddition reactions, as in the case of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine. This particular compound was synthesized with high yield and its structure confirmed through NMR spectroscopy and other analytical techniques (Aouine, El Hallaoui, & Alami, 2014).

Antimicrobial Activities

Compounds structurally similar to (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine have been synthesized and evaluated for their potential antimicrobial properties. A study on [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives highlighted moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Catalytic and Biological Activities

Other structurally related compounds have been studied for their catalytic and biological activities. Notably, ruthenium(ii) complexes bearing tridentate ligands were synthesized, showing excellent activity and selectivity in the hydrogenation of ketones and aldehydes. These findings point to the potential of such compounds in catalytic processes (Sole et al., 2019). Additionally, computational insights have been provided into the interaction mechanisms of triazolyl substituted tetrahydrobenzofuran derivatives with H+,K+-ATPase, demonstrating their potential as inhibitors (Luo et al., 2015).

Safety and Hazards

The safety information available indicates that “(tetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride” is potentially hazardous. The compound has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-(thian-4-yl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-5-7-6-12(11-10-7)8-1-3-13-4-2-8/h6,8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXWIXXBLVVDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine

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